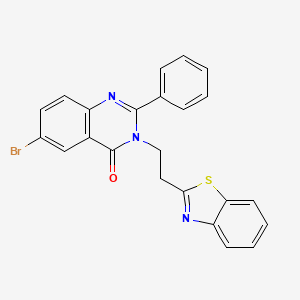
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzothiazole families. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions often require specific catalysts and conditions, such as microwave irradiation or the use of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques like solid-phase synthesis and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzothiazole ring .
科学研究应用
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The compound’s structure allows it to bind to active sites on enzymes, thereby inhibiting their function and disrupting biological pathways .
相似化合物的比较
Similar Compounds
Benzothiazole: Known for its anti-cancer and anti-bacterial properties.
Quinazolinone: Studied for its anti-inflammatory and anti-tumor activities.
Benzoxazole: Used in the development of pharmaceuticals and imaging agents.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is unique due to its combined structural features of quinazolinone and benzothiazole, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
72882-80-5 |
|---|---|
分子式 |
C23H16BrN3OS |
分子量 |
462.4 g/mol |
IUPAC 名称 |
3-[2-(1,3-benzothiazol-2-yl)ethyl]-6-bromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C23H16BrN3OS/c24-16-10-11-18-17(14-16)23(28)27(22(26-18)15-6-2-1-3-7-15)13-12-21-25-19-8-4-5-9-20(19)29-21/h1-11,14H,12-13H2 |
InChI 键 |
LPDWASWILGNVQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2CCC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















